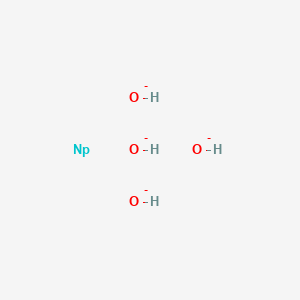
1,3,3-Trimethyldiaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyldiaziridine: is a highly strained three-membered heterocycle containing two nitrogen atoms. It is a derivative of diaziridine, which is known for its weak N–N bond and low toxicity. The molecular formula of this compound is C₄H₁₀N₂, and it has a molecular weight of 86.1356 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyldiaziridine can be synthesized through the reaction of acetaldehyde with methylamine. The process involves adding acetaldehyde dropwise to a solution of methylamine in water while maintaining the temperature between 0–10°C .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the process would depend on the availability of raw materials and the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,3-Trimethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirines.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The nitrogen atoms in the diaziridine ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Diazirines
Reduction: Amines
Substitution: Halogenated diaziridines and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,3,3-Trimethyldiaziridine is used as a precursor in the synthesis of diazirine photoaffinity probes, which are valuable tools in studying molecular interactions and protein functions .
Biology and Medicine: The compound’s derivatives have shown potential neurotropic activity, making them of interest in neurological research .
Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyldiaziridine involves its ability to form highly reactive intermediates, such as carbenes, upon photolysis. These intermediates can then interact with various molecular targets, leading to the formation of covalent bonds with proteins and other biomolecules. This property is particularly useful in photoaffinity labeling studies .
Comparación Con Compuestos Similares
- 1,2,3-Trimethyldiaziridine
- N-Monosubstituted diaziridines
- N,N-Disubstituted diaziridines
Comparison: 1,3,3-Trimethyldiaziridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability compared to other diaziridines. Its weak N–N bond and low toxicity make it a valuable compound in various research applications .
Propiedades
Número CAS |
40711-15-7 |
|---|---|
Fórmula molecular |
C4H10N2 |
Peso molecular |
86.14 g/mol |
Nombre IUPAC |
1,3,3-trimethyldiaziridine |
InChI |
InChI=1S/C4H10N2/c1-4(2)5-6(4)3/h5H,1-3H3 |
Clave InChI |
CVCBOJBQZVFLHO-UHFFFAOYSA-N |
SMILES canónico |
CC1(NN1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)

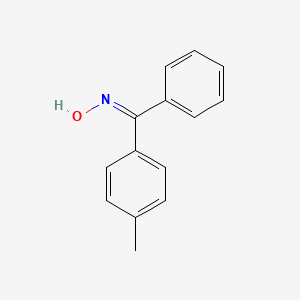


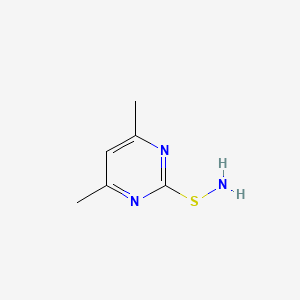
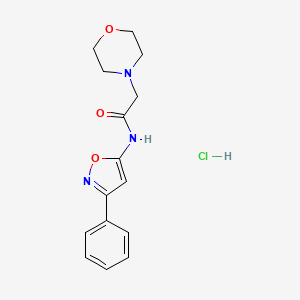
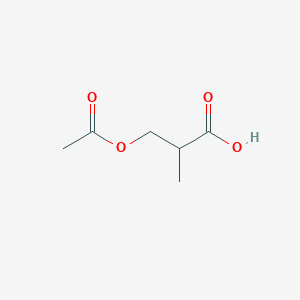

![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)
